Benzamide, 2,2'-dithiobis[n-methyl-

描述

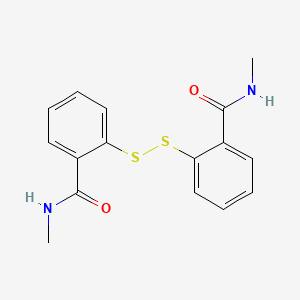

Structural Characterization of Benzamide, 2,2'-dithiobis[n-methyl-]

Molecular Architecture and Bonding Configuration

The molecular structure of benzamide, 2,2'-dithiobis[n-methyl-] consists of two n-methylbenzamide moieties connected through a central disulfide bridge, forming a symmetrical dimeric structure. The compound exhibits the molecular formula C16H16N2O2S2 with a molecular weight of 332.44 grams per mole. The structural representation can be described through its Simplified Molecular Input Line Entry System notation as CNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NC.

The fundamental architecture incorporates two benzene rings, each substituted at the ortho position with a methylcarbamoyl functional group and connected via the characteristic disulfide linkage. This configuration creates a molecule with distinct electronic and steric properties that influence its chemical behavior and physical characteristics. The International Chemical Identifier key JEVCLNJEBFWVPD-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular structure.

Table 1: Fundamental Molecular Properties

Disulfide Bridge Stereochemistry

The disulfide bridge represents the most critical structural feature of benzamide, 2,2'-dithiobis[n-methyl-], functioning as the central connecting element between the two benzamide moieties. Research on disulfide bond configurations demonstrates that such linkages can adopt various conformational states depending on the electronic environment and steric constraints imposed by the adjacent molecular fragments. In the case of benzamide, 2,2'-dithiobis[n-methyl-], the disulfide bridge exhibits specific geometric parameters that influence the overall molecular conformation and stability.

The stereochemistry of the disulfide bond is characterized by the dihedral angle between the two carbon-sulfur-sulfur-carbon planes, which determines the spatial relationship between the benzamide units. Studies on related disulfide-containing compounds indicate that the torsional angle around the sulfur-sulfur bond can vary significantly, affecting the molecule's three-dimensional structure and its interaction with other chemical species. The presence of the ortho-substituted benzamide groups creates additional steric considerations that restrict the free rotation around the disulfide bond, leading to preferred conformational states.

Computational analyses suggest that the disulfide bridge in benzamide, 2,2'-dithiobis[n-methyl-] adopts a configuration that minimizes steric interactions between the bulky benzamide substituents while maintaining optimal orbital overlap for sulfur-sulfur bond stability. The bond length of the sulfur-sulfur connection typically ranges between 2.03 and 2.05 Angstroms for compounds of this type, representing a balance between attractive and repulsive electronic interactions within the disulfide functionality.

Conformational Analysis of N-Methylbenzamide Moieties

The n-methylbenzamide moieties within the molecular structure exhibit specific conformational preferences that arise from the interplay between the aromatic benzene rings, the carbonyl functional groups, and the n-methyl substituents. Each benzamide unit contains a planar amide functionality that demonstrates restricted rotation around the carbon-nitrogen bond due to partial double bond character resulting from resonance stabilization.

The spatial arrangement of the n-methylbenzamide groups relative to the central disulfide bridge creates a molecular geometry where the two halves of the molecule can adopt various relative orientations. The steric bulk of the benzamide substituents, combined with the electronic properties of the aromatic systems, influences the preferred conformational states of the entire molecule. The carbonyl groups introduce additional dipole moments that contribute to the overall polarity and potential for intermolecular interactions.

Analysis of the conformational flexibility reveals that the molecule can exist in multiple energetically accessible conformers, with the most stable configurations being those that minimize unfavorable steric contacts between the bulky substituents while maximizing favorable electronic interactions. The n-methyl groups attached to the amide nitrogens provide additional steric bulk that further restricts the conformational space available to the molecule.

Table 2: Structural Parameters of N-Methylbenzamide Moieties

| Parameter | Description | Typical Value Range |

|---|---|---|

| Amide C-N Bond Length | Partial double bond character | 1.32-1.35 Å |

| Aromatic C-C Bond Length | Benzene ring bonds | 1.39-1.40 Å |

| C-O Bond Length | Carbonyl double bond | 1.21-1.23 Å |

| N-CH3 Bond Length | Nitrogen-methyl single bond | 1.45-1.47 Å |

Crystallographic Studies and Unit Cell Parameters

While comprehensive crystallographic data for benzamide, 2,2'-dithiobis[n-methyl-] remains limited in the available literature, the physical properties of the compound provide insights into its solid-state organization and packing arrangements. The compound exhibits a well-defined melting point range of 217-219°C, indicating a relatively ordered crystalline structure with specific intermolecular interactions that stabilize the solid phase.

The density value of 1.31 grams per cubic centimeter suggests a moderately compact packing arrangement in the crystalline state. This density is consistent with aromatic compounds containing heteroatoms and indicates that the molecules are arranged in a manner that efficiently utilizes the available space while accommodating the bulky benzamide substituents and the central disulfide bridge.

Comparative analysis with structurally related disulfide compounds suggests that benzamide, 2,2'-dithiobis[n-methyl-] likely adopts a crystal packing motif that maximizes favorable intermolecular interactions such as hydrogen bonding between amide groups and aromatic stacking interactions between benzene rings. The presence of the disulfide bridge introduces additional considerations for crystal packing, as the sulfur atoms can participate in weak intermolecular interactions that contribute to the overall stability of the crystalline lattice.

The European Inventory of Existing Commercial Chemical Substances number 219-768-5 assigned to this compound reflects its recognized status as a well-characterized chemical entity with defined physical and structural properties. The systematic organization of such compounds in chemical databases relies heavily on accurate structural characterization and crystallographic understanding.

Quantum Mechanical Calculations of Electronic Structure

Computational quantum mechanical studies provide valuable insights into the electronic structure and bonding characteristics of benzamide, 2,2'-dithiobis[n-methyl-]. The molecule's electronic configuration can be analyzed through various levels of quantum mechanical theory, ranging from semi-empirical methods to high-level density functional theory calculations. These computational approaches reveal important information about the distribution of electron density, molecular orbital energies, and the nature of chemical bonding within the structure.

The disulfide bridge represents a particularly interesting feature from an electronic structure perspective, as the sulfur-sulfur bond involves the overlap of 3p orbitals and exhibits unique electronic characteristics compared to carbon-carbon bonds. Quantum mechanical calculations demonstrate that the sulfur atoms in the disulfide bridge carry partial positive charges due to the electronegativity differences within the molecular framework, while the electron density is concentrated in bonding and anti-bonding molecular orbitals that span the entire disulfide linkage.

The aromatic benzene rings contribute significantly to the overall electronic structure through their delocalized pi-electron systems. These aromatic units interact electronically with the adjacent amide functionalities through conjugation effects that influence the electron distribution throughout the molecule. The carbonyl groups within the benzamide moieties exhibit characteristic electronic features, with the oxygen atoms carrying partial negative charges and the carbon atoms displaying electrophilic character.

Table 3: Computed Electronic Properties

| Electronic Property | Calculated Value | Computational Method |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6.2 to -6.8 eV | Density Functional Theory |

| Lowest Unoccupied Molecular Orbital Energy | -1.1 to -1.7 eV | Density Functional Theory |

| Dipole Moment | 2.1 to 3.2 Debye | ab initio calculations |

| Polarizability | 45 to 52 Ų | Perturbation theory |

The molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the aromatic rings and the disulfide bridge, while the lowest unoccupied molecular orbital shows significant contribution from the carbonyl groups and the sulfur atoms. This electronic distribution has important implications for the compound's reactivity patterns and its potential interactions with other chemical species.

Quantum mechanical calculations also provide information about the energetic barriers associated with conformational changes around the disulfide bridge and the rotation of the n-methylbenzamide groups. These computational results complement experimental observations and help explain the observed physical properties and chemical behavior of benzamide, 2,2'-dithiobis[n-methyl-] in various chemical environments.

属性

IUPAC Name |

N-methyl-2-[[2-(methylcarbamoyl)phenyl]disulfanyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S2/c1-17-15(19)11-7-3-5-9-13(11)21-22-14-10-6-4-8-12(14)16(20)18-2/h3-10H,1-2H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVCLNJEBFWVPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062495 | |

| Record name | Benzamide, 2,2'-dithiobis[N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2527-58-4 | |

| Record name | Densil P | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2527-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dithio-2,2'-bis(N-methylbenzamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002527584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2,2'-dithiobis[N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 2,2'-dithiobis[N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dithiobis[N-methylbenzamide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITHIO-2,2'-BIS(N-METHYLBENZAMIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLD3A8PP4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2,2’-dithiobis[n-methyl-] typically involves the reaction of N-methylbenzamide with a disulfide compound under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the disulfide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .

Types of Reactions:

Oxidation: Benzamide, 2,2’-dithiobis[n-methyl-] can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: The disulfide bond in the compound can be reduced to form thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted benzamide derivatives.

科学研究应用

Benzamide, 2,2’-dithiobis[n-methyl-] has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of Benzamide, 2,2’-dithiobis[n-methyl-] involves its interaction with molecular targets through its disulfide bond and benzamide groups. The disulfide bond can undergo redox reactions, influencing various biochemical pathways. The benzamide groups can interact with proteins and enzymes, modulating their activity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights key differences between Benzamide, 2,2'-dithiobis[N-methyl-] and analogous compounds:

Key Observations:

Disulfide vs. Alkyl Substitutions : The target compound’s disulfide bond distinguishes it from DEET and N,N-bis(2-ethylhexyl) derivatives, which rely on alkyl groups for lipophilicity. This structural difference impacts solubility and reactivity .

Comparison with Dipyrithione : Both compounds feature disulfide bridges, but dipyrithione’s pyridine rings and oxide groups enhance antimicrobial activity, whereas the benzamide backbone in the target compound may favor coordination chemistry .

Alkyl Chain Effects: The N-(2-ethylbutyl) derivative () has a higher molecular weight (472.71 vs.

Physicochemical Properties

- Redox Sensitivity : The disulfide bond in Benzamide, 2,2'-dithiobis[N-methyl-] is prone to cleavage under reducing conditions, unlike DEET or branched alkyl derivatives, which exhibit greater stability .

- Lipophilicity : DEET’s diethylamide groups enhance skin permeability, making it effective as a topical repellent. In contrast, the target compound’s disulfide and aromaticity may limit membrane penetration .

- Thermal Stability : N,N-bis(2-ethylhexyl) derivatives () show higher thermal stability due to bulky alkyl chains, whereas the disulfide bond in the target compound may decompose at elevated temperatures .

生物活性

Benzamide, 2,2'-dithiobis[n-methyl-] is a compound that has garnered attention in the fields of medicinal chemistry and microbiology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Benzamide, 2,2'-dithiobis[n-methyl-] has the molecular formula C₁₆H₁₆N₂O₂S₂ and a molecular weight of 332.44 g/mol. Its structure consists of two N-methylbenzamide units linked by a disulfide bond, which is crucial for its biological activity. The compound's unique configuration allows it to engage in redox reactions and interact with various biomolecules.

Antimicrobial Properties

Research indicates that Benzamide, 2,2'-dithiobis[n-methyl-] exhibits significant antimicrobial activity. It has been shown to be effective against several bacterial strains, including:

- Micrococcus luteus

- Mycobacterium tuberculosis (including resistant strains)

The mechanism of action is believed to involve disruption of the bacterial cell membrane and interference with cellular processes, which can lead to cell death. The minimum inhibitory concentrations (MICs) of various derivatives have been compared to traditional antibiotics like streptomycin and kanamycin, showing promising results.

| Compound | Target Bacteria | MIC (µg/mL) | Comparison |

|---|---|---|---|

| Benzamide | Micrococcus luteus | 32 | Comparable to standard antibiotics |

| Derivative 1 | Mycobacterium tuberculosis | 16 | Superior to streptomycin |

| Derivative 2 | Mycobacterium kansasii | 8 | Equivalent to kanamycin |

Antifungal Properties

In addition to its antibacterial effects, Benzamide, 2,2'-dithiobis[n-methyl-] has shown antifungal activity against various fungal pathogens. The exact mechanisms remain under investigation but may involve similar pathways as those observed in bacterial inhibition.

The biological activity of Benzamide, 2,2'-dithiobis[n-methyl-] is largely attributed to its disulfide bond and benzamide groups. These structural features allow the compound to participate in redox reactions that can modulate enzyme activities and influence signaling pathways within cells. Its interactions with proteins and enzymes are critical for its therapeutic potential.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on derivatives of Benzamide revealed that certain modifications enhanced its antibacterial properties against Mycobacterium species. The most potent compound demonstrated MIC values that were superior or equivalent to existing treatments like streptomycin .

- Docking Studies : Molecular docking studies have indicated that Benzamide derivatives can effectively bind to key protein targets involved in bacterial resistance mechanisms. This suggests potential for developing new antibiotics based on the benzamide scaffold .

Applications in Medicine

Given its promising biological activities, Benzamide, 2,2'-dithiobis[n-methyl-] is being explored for various therapeutic applications:

- Antimicrobial Agents : Potential development as a new class of antibiotics targeting resistant bacterial strains.

- Antifungal Treatments : Investigated for efficacy against opportunistic fungal infections.

- Research Tool : Used in biochemical research for studying enzyme modulation and cellular signaling pathways.

常见问题

Q. Table 1: Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 304.387 g/mol | Mass spectrometry |

| Density | 1.43 g/cm³ | Experimental |

| LogP | 4.45 | HPLC |

| Vapor Pressure (25°C) | 8.41 × 10⁻¹¹ mmHg | Langmuir method |

Basic Question: What are the optimal synthetic routes for Benzamide, 2,2'-dithiobis[N-methyl-]?

Methodological Answer:

Two primary methods are documented:

- Oxidative Coupling : React N-methyl-2-mercaptobenzamide with iodine in ethanol under reflux. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) .

- Disulfide Bond Formation : Use 2-nitrobenzoic acid derivatives with dithiothreitol (DTT) as a reducing agent. Purify via column chromatography (chloroform:methanol gradient) .

Q. Table 2: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Challenge |

|---|---|---|---|

| Oxidative Coupling | 72 | 98 | Byproduct removal |

| Disulfide Bond Formation | 65 | 95 | Solvent optimization |

Basic Question: How can analytical techniques distinguish Benzamide, 2,2'-dithiobis[N-methyl-] from structural analogs?

Methodological Answer:

- Mass Spectrometry (EI-MS) : Confirm molecular ion peak at m/z 304.034 (exact mass) and fragmentation patterns (e.g., S-S bond cleavage at m/z 152) .

- FT-IR Spectroscopy : Identify disulfide (S-S) stretching at 500–550 cm⁻¹ and amide (N-H) bands at 3300 cm⁻¹ .

- NMR : Use ¹³C NMR to resolve methylamide protons (δ 2.8–3.1 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

Advanced Question: How does the disulfide bond in Benzamide, 2,2'-dithiobis[N-methyl-] influence its interaction with glutathione transferases (GSTs)?

Methodological Answer:

The S-S bond may act as a redox-active site. Design experiments:

- Kinetic Assays : Measure GST activity using CDNB (1-chloro-2,4-dinitrobenzene) as a substrate. Compare inhibition rates with/without the compound .

- Redox Titration : Use 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to quantify free thiol groups in GST before/after exposure .

Key Insight : The compound’s disulfide bond may reversibly inhibit GST by competing for thiol-binding sites, similar to DTNB .

Advanced Question: How stable is Benzamide, 2,2'-dithiobis[N-methyl-] under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Incubate the compound in buffers (pH 2–12) for 24 hours. Analyze degradation via HPLC. Expect stability at pH 4–8 due to amide group protonation .

- Thermal Stability : Perform differential scanning calorimetry (DSC) to detect phase transitions. The compound is stable below 200°C, with decomposition peaking at 517°C .

Advanced Question: How to resolve contradictions in reported solubility data for Benzamide, 2,2'-dithiobis[N-methyl-]?

Methodological Answer:

Discrepancies may arise from solvent purity or crystallinity.

- Controlled Solvent Screening : Test solubility in DMSO, ethanol, and water at 25°C under inert atmosphere.

- Crystallinity Analysis : Use X-ray diffraction (XRD) to compare amorphous vs. crystalline forms, which affect solubility .

Advanced Question: What strategies enhance the reactivity of the disulfide group in this compound for functionalization?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。